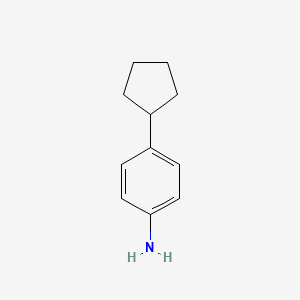

4-Cyclopentylaniline

説明

Historical Context and Early Investigations of Substituted Anilines

The scientific journey of anilines began in 1826 when Otto Unverdorben first isolated aniline (B41778) from the destructive distillation of indigo. atamankimya.commdpi.com The field gained significant momentum following the development of synthetic routes, such as the Béchamp reduction in 1854, which used iron to reduce nitrobenzene (B124822) to aniline. atamankimya.com However, the true catalyst for the extensive study of aniline and its derivatives was the serendipitous discovery of the first synthetic dye, mauveine, by William Henry Perkin in 1856. e-bookshelf.de

This discovery launched the synthetic dye industry and established anilines as a foundational class of organic compounds. mdpi.come-bookshelf.de Scientists began to systematically explore "substituted anilines," a class of compounds where hydrogen atoms on the aniline molecule—either on the amino group or the phenyl ring—are replaced by other functional groups. e-bookshelf.de This exploration during the latter half of the 19th and the early 20th centuries was not confined to dyes; it expanded into the development of pharmaceuticals, such as the first sulfa drugs and analgesics like acetanilide (B955). atamankimya.com The investigation of substituted anilines was a major force that helped establish industrial research laboratories, foster collaborations between academia and industry, and revolutionize the field of organic chemistry. e-bookshelf.de The study of alkyl-substituted anilines, in particular, became crucial for understanding how steric and electronic effects influence chemical reactivity and physical properties.

Contemporary Significance in Organic Chemistry and Related Fields

In modern chemical research, 4-Cyclopentylaniline serves primarily as a versatile synthetic intermediate. Its structure is leveraged in the synthesis of more complex molecules across several scientific domains.

Organic Synthesis: The compound is a valuable building block for creating a variety of organic molecules. It can undergo reactions such as sulfonylation, where it is reacted with reagents like methanesulfonyl chloride, to form new derivatives. vulcanchem.com Its primary amine and aromatic ring allow it to participate in various coupling and substitution reactions, making it a key precursor for specialized chemical structures. For instance, related precursors like bromocyclopentane (B41573) are used in the multi-step synthesis of intermediates for significant pharmaceutical compounds. google.com

Medicinal Chemistry: The cyclopentyl-substituted aniline motif is of considerable interest in drug discovery. Research has shown that incorporating a cyclopentyl group can enhance the binding affinity and selectivity of molecules towards biological targets. This is particularly valuable in the design of inhibitors for specific protein-protein interactions. While this compound itself is a building block, more complex molecules containing the cyclopentylamino moiety are investigated for a range of potential therapeutic applications, including use as intermediates in the synthesis of new pharmaceutical agents. ontosight.aiambeed.com

Materials Science: Substituted anilines are foundational to the development of advanced materials, including polymers. ontosight.ai Research on the isomeric 2-cyclopentylaniline (B1354857) has indicated that its incorporation into polymer matrices can enhance thermal stability and mechanical properties, an effect attributed to the intermolecular interactions facilitated by the alkyl group. By extension, the unique structural combination of a rigid aromatic ring and a flexible, bulky cycloaliphatic group in this compound makes it a candidate for the synthesis of novel polymers and functional materials with tailored properties. ontosight.ai

Structural Framework and Key Features for Academic Inquiry

The academic inquiry into this compound is rooted in its specific molecular structure and resulting physicochemical properties. The molecule consists of a five-membered cyclopentyl ring bonded to the fourth carbon atom of a benzene (B151609) ring, which in turn is bonded to an amino (-NH₂) group. nih.gov

The key structural and physicochemical properties are summarized in the table below. The presence of both a hydrophobic cyclopentyl group and a polar amine group gives the molecule an amphiphilic character. The amine group provides a site for hydrogen bonding and acts as a weak base, while the aromatic ring is susceptible to electrophilic substitution, with the activating amino group directing incoming substituents primarily to the ortho positions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 20029-53-2 | chemsrc.com |

| Molecular Formula | C₁₁H₁₅N | nih.govchemsrc.com |

| Molecular Weight | 161.24 g/mol | nih.govchemsrc.com |

| Predicted XLogP3 | 3.1 | nih.gov |

| Predicted LogP | 3.50760 | chemsrc.com |

| Polar Surface Area (PSA) | 26.02 Ų | chemsrc.com |

| Melting Point | Not Available | capotchem.cn |

| Boiling Point | Not Available | capotchem.cn |

Spectroscopic Features

While experimentally derived spectra for this compound are not widely published, its spectroscopic characteristics can be predicted based on its functional groups. These features are crucial for its identification and structural elucidation in research settings.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Features |

|---|---|

| ¹H NMR | Aromatic Protons (Ar-H): Signals expected in the range of δ 6.5-7.5 ppm, likely appearing as two distinct doublets due to the para-substitution pattern. compoundchem.compressbooks.pubAmine Protons (-NH₂): A broad singlet with a variable chemical shift, typically between δ 3.0-5.0 ppm. compoundchem.comCyclopentyl Protons (-CH-, -CH₂-): Complex multiplets in the aliphatic region, approximately δ 1.5-3.0 ppm. compoundchem.com |

| ¹³C NMR | Aromatic Carbons (Ar-C): Four signals are expected due to symmetry. The carbon attached to the nitrogen (C-N) would be the most downfield (~δ 140-150 ppm), followed by the carbon attached to the cyclopentyl group and the other two equivalent aromatic carbons (~δ 115-135 ppm). libretexts.orgmsu.eduCyclopentyl Carbons (-CH-, -CH₂-): Three signals are expected due to symmetry, appearing in the aliphatic region, likely between δ 25-45 ppm. libretexts.org |

| FTIR | N-H Stretch: Two characteristic sharp bands for a primary amine in the range of 3300-3500 cm⁻¹. azooptics.comC-H Stretch (Aromatic): Signals appearing just above 3000 cm⁻¹. researchgate.netC-H Stretch (Aliphatic): Signals appearing just below 3000 cm⁻¹. researchgate.netC=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹. azooptics.comC-N Stretch: A band in the region of 1250-1350 cm⁻¹. azooptics.com |

Structure

3D Structure

特性

IUPAC Name |

4-cyclopentylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMMERYBDMQMFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70473444 | |

| Record name | 4-cyclopentylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20029-53-2 | |

| Record name | 4-cyclopentylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70473444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclopentylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Synthesis of 4 Cyclopentylaniline

Established Synthetic Routes and Reaction Conditions

Established synthetic routes to 4-cyclopentylaniline often leverage classical organic reactions, providing reliable and well-documented procedures for its preparation. These methods are characterized by their reaction conditions and the nature of the starting materials.

Amination Reactions Involving Cyclopentyl Moieties

One direct approach involves the amination of a cyclopentyl-substituted aromatic ring. For instance, the nitration of cyclopentylbenzene (B1606350) followed by the reduction of the resulting nitro group is a common two-step sequence. The initial nitration typically employs a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the benzene (B151609) ring, primarily at the para position due to the ortho,para-directing effect of the alkyl group. The subsequent reduction of the nitro intermediate to the corresponding amine can be accomplished using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C), tin(II) chloride, or iron in acidic media.

Acylation of this compound with various acylating agents like chloroacetyl chloride, 3-chloropropionyl chloride, and 4-chlorobutyryl chloride has been reported to yield N-acylated derivatives. 147.231.120 These derivatives can be further modified, for example, through substitution reactions with amines like diethylamine (B46881) and piperidine (B6355638). 147.231.120

Reductive Approaches to this compound Formation

Reductive amination represents a versatile method for synthesizing amines. jocpr.commasterorganicchemistry.com This process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. arkat-usa.orgyoutube.com For the synthesis of this compound, this could theoretically involve the reaction of 4-aminocyclopentanone with a suitable benzene synthon or, more practically, the reaction of cyclopentanone (B42830) with a protected p-phenylenediamine (B122844) derivative followed by deprotection.

A notable example of a reductive approach is the Leuckart-Wallach reaction, which facilitates the transformation of aldehydes or ketones into amines via reductive amination using formic acid or its derivatives as the reducing agent. ambeed.com Another common strategy involves the one-pot reaction of a carbonyl compound with an amine and a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comyoutube.com These reagents are particularly effective as they can selectively reduce the intermediate imine in the presence of the starting carbonyl compound. masterorganicchemistry.com

Furthermore, simultaneous reduction of a nitro group and a formyl group in a single step has been demonstrated for the synthesis of dialkylaminomethylanilines from nitrobenzaldehydes, showcasing the efficiency of one-pot reductive amination protocols. arkat-usa.org

Alternative Synthetic Pathways

Alternative pathways to this compound and its derivatives often involve multi-step sequences starting from readily available materials. dur.ac.uk For instance, the synthesis of N-(aminoacyl) and N-(aminoalkyl) derivatives of this compound has been achieved through the acylation of this compound followed by reduction with lithium aluminum hydride. 147.231.120 Similarly, N-ethyl-4-cyclopentylaniline can be prepared by the reduction of N-(4-cyclopentylphenyl)acetamide. 147.231.120

The synthesis of related structures, such as 4-(cyclopentylamino)-3-nitrobenzoic acid, typically involves multi-step reactions commencing with simpler aromatic compounds. ontosight.ai These alternative routes highlight the adaptability of synthetic strategies to incorporate various functional groups and build molecular complexity.

Catalytic Systems in this compound Synthesis

Modern synthetic chemistry heavily relies on catalytic systems to achieve efficient and selective transformations. The synthesis of this compound is no exception, with transition metal catalysis and, more recently, organocatalysis playing crucial roles.

Transition Metal-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig type reactions)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorgsyn.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. wikipedia.org The synthesis of this compound can be envisioned through the coupling of an amine or an ammonia (B1221849) equivalent with a 4-cyclopentyl-substituted aryl halide (e.g., 4-cyclopentylbromobenzene) or triflate. wikipedia.org

These reactions typically employ a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)2), in combination with a phosphine (B1218219) ligand. beilstein-journals.org The choice of ligand is critical for the reaction's success, with sterically hindered and electron-rich ligands often providing the best results. wikipedia.org A variety of phosphine ligands, such as X-Phos, have been successfully used in Buchwald-Hartwig aminations. beilstein-journals.org The reaction is typically carried out in the presence of a base, such as sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu). beilstein-journals.org

A patent describes the Pd(0) catalyzed amination of a pyridine (B92270) bromide with lithium 1,1,1,3,3,3-hexamethyldisilazane as a key step in the synthesis of more complex molecules containing a cyclopentylamino moiety. google.com

Table 1: Examples of Buchwald-Hartwig Amination Conditions

| Aryl Halide/Triflate | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-Cyclopentylbromobenzene | Ammonia | Pd(OAc)₂ | X-Phos | NaOt-Bu | Toluene | 100 | High | beilstein-journals.org |

| 2-Bromo-13α-estrone 3-benzyl ether | Benzophenone imine | Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | MW | Good | beilstein-journals.org |

Note: This table is illustrative and based on general conditions reported for Buchwald-Hartwig aminations. Specific conditions for the synthesis of this compound may vary.

Organocatalysis in this compound Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. princeton.eduunicam.it While specific examples of organocatalytic synthesis of this compound are not extensively documented in the provided search results, the principles of organocatalysis can be applied to its formation.

For instance, organocatalytic methods are well-established for reductive amination reactions. jocpr.com Chiral amines can function as enantioselective catalysts in various transformations, including those that form C-N bonds. princeton.edu The development of organocatalytic systems for the direct amination of C-H bonds is an active area of research and could provide a future pathway for the synthesis of this compound. researchgate.net The merging of photoredox catalysis with organocatalysis has also opened new avenues for asymmetric synthesis, which could potentially be applied to the synthesis of chiral derivatives of this compound. nih.gov

Optimization of Synthetic Parameters and Yield Enhancement

The efficient synthesis of this compound is contingent on the careful optimization of various reaction parameters. Research into the synthesis of similar aniline (B41778) derivatives and related compounds provides insights into the key factors that can be manipulated to enhance reaction yields and purity. These factors primarily include the choice of catalyst, solvent, temperature, pressure, and reaction time.

A common route to aniline derivatives is the catalytic hydrogenation of the corresponding nitroaromatic compounds. In this context, the choice of catalyst is paramount. Noble metal catalysts, such as palladium, platinum, and rhodium, are frequently employed due to their high activity. chemistrytalk.org For instance, in the hydrogenation of other substituted nitrobenzenes, the catalyst loading and the nature of the support material have been shown to be critical. rsc.org Increasing catalyst loading can lead to higher yields, but an optimal level must be determined to balance cost and efficiency. frontiersin.org The support material, often activated carbon or a metal oxide, can influence the catalyst's activity and selectivity by modifying its electronic properties and surface area. rsc.orgnih.gov

Temperature and pressure are also crucial parameters in catalytic hydrogenation. Higher temperatures can significantly increase the reaction rate and yield, as demonstrated in the hydrogenation of various substrates where raising the temperature from 25°C to 75°C led to a substantial improvement in yield. frontiersin.org Similarly, increasing the pressure of hydrogen gas can enhance the concentration of dissolved hydrogen, which can positively impact the reaction rate, although the effect may vary depending on other conditions. chemistrytalk.orgfrontiersin.org

The solvent system plays a multifaceted role in the synthesis. For reductive amination, another pathway to substituted anilines, the solvent can influence the reaction rate and the extent of side reactions. thieme-connect.com For example, the use of dimethylformamide (DMF) has been observed to significantly increase the reaction rate and minimize the reduction of the carbonyl substrate in the reductive amination of aldehydes and ketones with anilines. thieme-connect.com

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. In the synthesis of anilines from aryl halides, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while achieving high yields. tandfonline.comresearchgate.net This technique allows for rapid heating to high temperatures (e.g., 130-140°C), which can significantly enhance reaction rates. tandfonline.comresearchgate.net

The following interactive data table summarizes the impact of various parameters on the synthesis of aniline derivatives, drawing parallels for the optimization of this compound synthesis.

| Parameter | Variation | Effect on Yield/Reaction Rate |

| Catalyst | Increased loading | Generally increases yield to an optimal point frontiersin.org |

| Different support materials (e.g., N-doped carbon) | Can enhance catalytic activity rsc.org | |

| Temperature | Increase from 25°C to 75°C | Significant improvement in yield frontiersin.org |

| Pressure | Increased H₂ pressure | Can increase the rate of hydrogenation frontiersin.org |

| Solvent | Use of DMF in reductive amination | Increases reaction rate and reduces side reactions thieme-connect.com |

| Reaction Time | Prolonged time | May not necessarily improve yield and can lower productivity frontiersin.org |

| Energy Source | Microwave irradiation | Drastically reduces reaction time and can improve yield tandfonline.comresearchgate.net |

This table is a generalized summary based on findings from related syntheses and is intended to guide the optimization of this compound synthesis.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally sustainable and economically viable processes. Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles relevant to the synthesis of this compound include the use of safer solvents, energy efficiency, and the development of catalytic and one-pot reactions.

A significant advancement in green aniline synthesis is the use of microwave-assisted methods that can be performed without organic solvents and metal catalysts. tandfonline.comresearchgate.netnih.gov For example, the synthesis of various anilines has been achieved in high yields using only aqueous ammonium (B1175870) hydroxide (B78521) under microwave irradiation. tandfonline.comresearchgate.net This approach eliminates the need for volatile and often toxic organic solvents, aligning with the green chemistry principle of using safer solvents and auxiliaries.

The use of water as a solvent is another cornerstone of green synthesis. Water is an inexpensive, non-flammable, and environmentally benign solvent. acs.org Research has shown that reactions like the synthesis of acetanilide (B955) from aniline can be effectively carried out in an aqueous medium using a benign catalyst like magnesium sulfate (B86663) in glacial acetic acid, avoiding toxic reagents like acetic anhydride. ijtsrd.com Similarly, the synthesis of azoxybenzenes from anilines has been successfully demonstrated in water at room temperature. acs.org

Energy efficiency is another key aspect of green chemistry. Microwave-assisted synthesis, in addition to being solvent-free, can also be more energy-efficient than conventional heating methods due to shorter reaction times. tandfonline.comresearchgate.net Furthermore, exploring reactions that can proceed at ambient temperature and pressure reduces the energy footprint of the synthesis. acs.org

Catalysis is a fundamental tool in green chemistry, offering pathways that are more atom-economical and generate less waste. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and potentially recycled, is particularly advantageous. clariant.com For the synthesis of anilines via hydrogenation of nitro compounds, developing robust and recyclable catalysts is a key area of research. rsc.org Zirconia-based catalysts, for instance, are being explored for their environmental compatibility and catalytic properties in the synthesis of heterocyclic compounds. researchgate.net

One-pot multicomponent reactions represent an ideal synthetic strategy from a green chemistry perspective. researchgate.net These reactions combine multiple steps into a single operation, which reduces the need for intermediate purification steps, minimizes solvent usage, and saves time and energy. researchgate.net While specific one-pot syntheses for this compound are not extensively documented, the principles have been applied to the synthesis of various nitrogen-containing heterocyclic compounds, suggesting potential applicability. researchgate.net

The following interactive data table highlights the application of green chemistry principles in the synthesis of aniline and related compounds, providing a framework for the sustainable production of this compound.

| Green Chemistry Principle | Application in Aniline Synthesis | Benefit |

| Safer Solvents | Use of water as a solvent acs.org | Environmentally benign, non-toxic, and inexpensive |

| Solvent-free microwave synthesis tandfonline.comresearchgate.netnih.gov | Eliminates the use of volatile organic compounds (VOCs) | |

| Energy Efficiency | Microwave-assisted reactions tandfonline.comresearchgate.net | Reduced reaction times and energy consumption |

| Room temperature reactions acs.org | Minimizes energy requirements for heating | |

| Catalysis | Use of recyclable heterogeneous catalysts clariant.com | Reduces waste and allows for catalyst reuse |

| Use of environmentally benign catalysts (e.g., Zirconia) researchgate.net | Avoids toxic heavy metals | |

| Waste Prevention | One-pot multicomponent reactions researchgate.net | Reduces the number of reaction steps and waste generation |

| Atom-economical reactions (e.g., reductive amination) thieme-connect.com | Maximizes the incorporation of starting materials into the final product |

This table illustrates how green chemistry principles can be applied to the synthesis of this compound, based on established methods for similar compounds.

Chemical Reactivity and Mechanistic Studies of 4 Cyclopentylaniline

Nucleophilic Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes 4-Cyclopentylaniline a potent nucleophile. This allows it to readily participate in a variety of reactions at the nitrogen center.

Acylation Reactions (e.g., with acyl chlorides)

This compound reacts with acyl chlorides and acid anhydrides in nucleophilic addition-elimination reactions to form N-substituted amides. savemyexams.comstudymind.co.uk The reaction involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acyl chloride. savemyexams.com This is a common strategy for protecting the amino group or for synthesizing more complex amide-containing molecules. libretexts.org Research has shown the successful acylation of this compound with various halogenoacyl chlorides. researchgate.net

Table 2: Examples of Acylation Reactions with this compound

| Acylating Agent | Product Name | Reference |

|---|---|---|

| Chloroacetyl chloride | 2-Chloro-N-(4-cyclopentylphenyl)acetamide | researchgate.net |

| 3-Chloropropionyl chloride | 3-Chloro-N-(4-cyclopentylphenyl)propanamide | researchgate.net |

| 4-Chlorobutyryl chloride | 4-Chloro-N-(4-cyclopentylphenyl)butanamide | researchgate.net |

Alkylation Reactions (e.g., N-alkylation)

The amine functionality of this compound can be alkylated to form secondary or tertiary amines. Direct alkylation with alkyl halides can be challenging as it often leads to multiple alkylations, yielding a mixture of products. A more controlled, indirect method is "hydrogen borrowing," also known as catalytic N-alkylation, where an alcohol serves as the alkylating agent in the presence of a transition metal catalyst. acs.orgunl.pt Another common strategy is reductive amination, which involves the reduction of an amide previously formed via acylation. For instance, N-(4-cyclopentylphenyl)acetamide can be reduced to yield N-ethyl-4-cyclopentylaniline. libretexts.org

Condensation Reactions with Carbonyl Compounds

As a primary amine, this compound undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. chemguide.co.uk The reaction mechanism is a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, which then undergoes dehydration (elimination of water) to yield the final imine product. chemguide.co.uklibretexts.org This reaction is typically reversible and can be catalyzed by either acid or base. libretexts.org

Table 3: Representative Condensation Reactions of this compound

| Carbonyl Compound | Product Class | General Product Structure |

|---|---|---|

| Aldehyde (R-CHO) | Aldimine |  |

| Ketone (R-CO-R') | Ketimine |  |

Oxidation Pathways of this compound

The amino group of anilines is highly susceptible to oxidation, and this compound is no exception. Reaction with various oxidizing agents can lead to a range of products depending on the reaction conditions. nih.govnih.gov Mild oxidation may yield products such as the corresponding nitroso (C₁₁H₁₅NO) and nitro (C₁₁H₁₅NO₂) derivatives. More recent studies have shown that selective oxidation of substituted anilines can lead to azoxybenzenes or nitro compounds depending on the catalytic system employed. rsc.org However, strong oxidizing agents can cause complex side reactions, including polymerization and oxidative degradation of the aromatic ring, leading to deeply colored, tarry materials. libretexts.orgmsu.edu The in vitro metabolic N-oxidation of related 4-substituted anilines has been studied, confirming the susceptibility of the amine to oxidation. nih.gov

Reduction Transformations of Substituted this compound

While the aniline (B41778) core is already in a reduced state, functional groups that have been introduced onto the this compound scaffold can be readily reduced. A prominent example is the reduction of amides derived from the acylation of this compound. Strong reducing agents like lithium aluminium hydride (LiAlH₄) are highly effective for this transformation, converting the carbonyl group of the amide into a methylene (B1212753) group (-CH₂-), thereby yielding a secondary or tertiary amine. libretexts.orgucalgary.camasterorganicchemistry.com This two-step acylation-reduction sequence is a reliable method for the controlled N-alkylation of anilines. libretexts.org

Table 4: Reduction of Substituted this compound Derivatives

| Starting Material | Reducing Agent | Product | Reference |

|---|---|---|---|

| N-(4-Cyclopentylphenyl)acetamide | LiAlH₄ | N-Ethyl-4-cyclopentylaniline | libretexts.org |

| N-(2-(Diethylamino)acetyl)-4-cyclopentylaniline | LiAlH₄ | N¹-Cyclopentyl-N²-(2-(diethylamino)ethyl)benzene-1,4-diamine | researchgate.net |

| N-(2-Piperidinoacetyl)-4-cyclopentylaniline | LiAlH₄ | N-(4-Cyclopentylphenyl)-2-(piperidin-1-yl)ethan-1-amine | researchgate.net |

Compound Index

Advanced Spectroscopic and Structural Elucidation of 4 Cyclopentylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. For 4-cyclopentylaniline, the ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic and cyclopentyl protons.

The aromatic protons typically appear as a set of multiplets in the downfield region, indicative of their varied electronic environments on the substituted benzene (B151609) ring. The protons on the cyclopentyl ring give rise to signals in the upfield aliphatic region. The methine proton (CH) directly attached to the aromatic ring is typically observed as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The remaining methylene protons of the cyclopentyl ring often appear as a series of overlapping multiplets.

A representative, though not directly of this compound, ¹H NMR data for a similar structure, 1-(2-(cyclopentylamino)-4-(trifluoromethyl)phenyl)ethanone, shows a multiplet for the cyclopentyl methine proton in the range of δ 3.87-3.91 ppm. rsc.org In another related compound, the cyclopentyl protons appear as multiplets between 1.5-2.0 ppm.

Table 1: Representative ¹H NMR Data for Cyclopentyl-containing Anilines

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 6.5 - 7.5 | m |

| NH₂ Protons | ~3.5 (broad) | s |

| Cyclopentyl CH | ~2.8 - 3.0 | m |

| Cyclopentyl CH₂ | ~1.5 - 2.1 | m |

Note: This is a generalized representation. Actual shifts can vary based on solvent and specific substitution patterns.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a count of the unique carbon environments within the molecule. The spectrum of this compound will display distinct signals for the aromatic and aliphatic carbons.

The carbon atoms of the benzene ring will resonate in the downfield region (typically δ 110-150 ppm). The carbon atom bearing the amino group (C-N) and the carbon atom attached to the cyclopentyl group (C-C) will have characteristic chemical shifts influenced by their substituents. The carbons of the cyclopentyl ring will appear in the upfield region (typically δ 20-50 ppm). For instance, in a related cyclopentylamine (B150401) derivative, the cyclopentyl carbons were observed at approximately 23.9 and 33.2 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-NH₂) | ~145 |

| C2/C6 (ortho to NH₂) | ~115 |

| C3/C5 (meta to NH₂) | ~129 |

| C4 (C-Cyclopentyl) | ~140 |

| Cyclopentyl C1' (CH) | ~45 |

| Cyclopentyl C2'/C5' (CH₂) | ~34 |

| Cyclopentyl C3'/C4' (CH₂) | ~25 |

Note: These are predicted values and can differ from experimental data.

Heteronuclear NMR Techniques (e.g., ¹⁵N, ¹⁹F if applicable to derivatives)

While ¹H and ¹³C NMR are the most common, other nuclei can be probed to gain further structural information.

¹⁵N NMR: The ¹⁵N nucleus, although having low natural abundance and sensitivity, can provide direct information about the electronic environment of the nitrogen atom in the aniline (B41778) moiety. huji.ac.il The chemical shift of the nitrogen in this compound is expected to fall within the typical range for aromatic amines. nist.govarkat-usa.org For comparison, the ¹⁵N chemical shift of aniline is approximately -325 ppm relative to nitromethane. The cyclopentyl substituent is expected to cause a minor shift from this value.

¹⁹F NMR: This technique would not be directly applicable to this compound itself but is crucial for the characterization of its fluorinated derivatives. rsc.org The chemical shift, multiplicity, and coupling constants in a ¹⁹F NMR spectrum would provide precise information about the position and environment of fluorine atoms on the aromatic ring or even on the cyclopentyl group if such derivatives were synthesized.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. jhu.eduiitb.ac.inuwo.ca For this compound (C₁₁H₁₅N), the expected monoisotopic mass is 161.1204 atomic mass units. nih.gov

HRMS analysis can distinguish between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in the compound's identity. bioanalysis-zone.comchromatographyonline.com The technique typically involves ionizing the molecule and then separating the ions based on their mass-to-charge ratio (m/z). Common ionization techniques include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). The high mass accuracy of HRMS, often in the sub-ppm range, is critical for confirming the molecular formula. iitb.ac.in

Table 3: HRMS Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₅N | nih.gov |

| Monoisotopic Mass | 161.120449483 Da | nih.gov |

| Predicted [M+H]⁺ | 162.12773 m/z | uni.lu |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mt.comthermofisher.comlabmanager.com These two techniques are often complementary. spectroscopyonline.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the aromatic and aliphatic groups, C=C stretches of the aromatic ring, and C-N stretching vibrations.

N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

C-H stretching (aromatic): Bands above 3000 cm⁻¹.

C-H stretching (aliphatic): Bands below 3000 cm⁻¹.

C=C stretching (aromatic): Peaks in the 1500-1600 cm⁻¹ region.

N-H bending: A band around 1600 cm⁻¹.

C-N stretching: A band in the 1250-1350 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. gatewayanalytical.com For this compound, it would be effective in identifying the symmetric breathing mode of the benzene ring and the C-C bonds of the cyclopentyl group. The combination of FT-IR and Raman provides a more complete vibrational profile of the molecule.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for purity determination. nih.gov A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Purity levels greater than 95% are often required for subsequent applications. nih.govacs.org

Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is another powerful technique for assessing the purity of volatile compounds like this compound. The retention time of the compound is a characteristic feature, and the peak area is proportional to its concentration.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for monitoring the progress of reactions and for preliminary purity checks. nih.gov By spotting the sample on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), the presence of impurities can be qualitatively assessed by the appearance of additional spots. The retention factor (Rf) is a key parameter in TLC analysis.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-(2-(cyclopentylamino)-4-(trifluoromethyl)phenyl)ethanone |

| Aniline |

| Nitromethane |

| Acetonitrile |

| Methanol |

| Hexane |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing compounds that can be vaporized without undergoing decomposition. phenomenex.com The process involves injecting a sample into a heated port, where it vaporizes and is carried by an inert gas (the mobile phase) through a column containing a stationary phase. libretexts.org Separation is achieved because different compounds interact with the stationary phase to varying degrees, causing them to exit the column at distinct times, known as retention times.

GC is widely applied across numerous industries, including pharmaceuticals for assessing drug purity and detecting contaminants, environmental science for monitoring pollutants, and clinical diagnostics. phenomenex.comdrawellanalytical.com Its high resolving power, speed, and sensitivity make it an indispensable tool. In the context of substituted anilines, techniques like Gas Chromatography/Mass Spectrometry (GC/MS) are utilized for definitive identification. For instance, studies on related compounds like cyclopropylanilines have employed GC/MS for analysis. scispace.com This combined technique is invaluable as it pairs the separation power of GC with the identification capabilities of mass spectrometry, which fragments molecules and analyzes the resulting masses to provide a structural fingerprint. libretexts.org

An analysis of this compound by GC would involve optimizing several parameters to achieve efficient separation.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Aniline Compound Analysis

| Parameter | Description | Typical Value/Setting |

| Column | The heart of the system where separation occurs. The stationary phase chemistry is chosen based on the analyte's properties. | Capillary column (e.g., DB-5ms, HP-1ms), 30 m length, 0.25 mm I.D., 0.25 µm film thickness |

| Carrier Gas | The inert mobile phase that transports the sample through the column. libretexts.org | Helium or Hydrogen |

| Inlet Temperature | The temperature at which the sample is vaporized upon injection. | 250 - 280 °C |

| Oven Program | A temperature gradient used to elute compounds with different boiling points effectively. | Initial temp ~70°C, ramp to ~300°C |

| Detector | The device that measures the analyte as it elutes from the column. | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful method used to separate, identify, and quantify components in a liquid mixture. openaccessjournals.com The technique involves pumping a liquid sample (dissolved in a mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). advancechemjournal.comshimadzu.com Each component in the sample interacts slightly differently with the stationary phase, causing them to flow out of the column at different rates and enabling their separation. advancechemjournal.com

HPLC is a cornerstone of analytical chemistry, particularly in the pharmaceutical industry for quality control, stability testing, and the analysis of drug impurities. openaccessjournals.comadvancechemjournal.com Its versatility is enhanced by a range of detectors, such as UV-visible and fluorescence detectors, that can be tailored to the analyte of interest. openaccessjournals.com In synthetic chemistry, HPLC is crucial for monitoring the progress of reactions and assessing the purity of the resulting products. For example, in reactions involving aniline derivatives, HPLC has been used to detect the presence of related substances, such as benzaldehyde. scispace.com

Table 2: Typical High-Performance Liquid Chromatography (HPLC) System Configuration

| Component | Function | Common Specification |

| Pump | Delivers the mobile phase through the system at a constant flow rate and high pressure. advancechemjournal.com | Binary or Quaternary Gradient Pump; Flow Rate: 0.5-2.0 mL/min |

| Column | A stainless steel tube containing the stationary phase where separation occurs. advancechemjournal.com | C18 or Phenyl-Hexyl bonded silica particles; Dimensions: 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | The solvent that carries the sample through the column. | A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol) |

| Detector | Senses the separated components as they elute from the column. infitek.com | UV/VIS Detector set at a specific wavelength (e.g., 254 nm) |

| Column Oven | Maintains a constant temperature for the column to ensure reproducible retention times. infitek.com | 30 - 40 °C |

LC-MS and UPLC for Coupled Separation and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. researchgate.net This coupling provides high selectivity and sensitivity, allowing for the definitive identification and quantification of compounds in complex mixtures. researchgate.net Following separation by LC, the eluent is directed into the mass spectrometer's ion source, where molecules are ionized and then separated based on their mass-to-charge ratio.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. shimadzu.comijpcbs.com By using columns packed with smaller particles (typically sub-2 µm), UPLC systems operate at higher pressures to achieve faster separations with greater resolution and sensitivity compared to traditional HPLC. ijpcbs.com This improvement in throughput and quality is highly advantageous in research and industrial settings.

The utility of these advanced techniques is demonstrated in the analysis of compounds structurally similar to this compound. Research on N-cyclopentylaniline has utilized both LC-MS for analysis following synthesis and UPLC coupled with a Time-of-Flight (TOF) mass spectrometer for characterization. doi.orgamazonaws.com Furthermore, UPLC has been employed in the preparation of the related isomer, 2-cyclopentylaniline (B1354857). googleapis.com

Table 3: UPLC System Parameters for High-Resolution Analysis

| Parameter | Description | Typical Value/Setting |

| Technology | Employs sub-2 µm particle columns for enhanced efficiency. ijpcbs.com | UPLC BEH (Ethylene Bridged Hybrid) Technology |

| Column | Shorter columns with smaller internal diameters are common. ijpcbs.com | ACQUITY UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm particle size |

| Mobile Phase | Optimized for high-speed, high-resolution separations. | Acetonitrile and water with additives like formic acid |

| Flow Rate | Typically lower than HPLC due to smaller column dimensions. | 0.3 - 0.6 mL/min |

| System Pressure | Significantly higher than HPLC to force the mobile phase through the densely packed column. ijpcbs.com | Up to 15,000 psi (1000 bar) |

| Detector | Often coupled with a mass spectrometer for definitive identification. | Tandem Mass Spectrometer (MS/MS) or TOF Mass Spectrometer |

X-ray Crystallography for Solid-State Structure Determination

X-ray Crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. libretexts.organton-paar.com It is considered the "gold standard" in chemical characterization because it provides a complete three-dimensional model of a molecule's structure. ias.ac.in The technique works by directing a beam of X-rays onto a single, high-quality crystal. azolifesciences.com The ordered array of atoms in the crystal lattice diffracts the X-rays, producing a unique diffraction pattern of spots called reflections. azolifesciences.comwikipedia.org By measuring the angles and intensities of these reflections, scientists can computationally reconstruct a 3D map of the electron density within the crystal, which reveals the exact position of each atom, as well as bond lengths and angles. wikipedia.org

This method is indispensable in chemistry and structural biology for understanding molecular geometry, intermolecular interactions, and absolute configuration. anton-paar.comias.ac.in The discovery of the DNA double helix structure, for example, was made possible by X-ray diffraction data. anton-paar.com

While X-ray crystallography provides unparalleled structural detail, its primary requirement is the ability to grow a suitable, well-ordered single crystal of the compound, which can be a challenging process. libretexts.org For this compound, a crystallographic analysis would yield precise data on its solid-state conformation.

Table 4: Key Parameters from a Hypothetical X-ray Crystallography Study

| Parameter | Information Provided |

| Chemical Formula | The elemental composition of the molecule (e.g., C₁₁H₁₅N). nih.gov |

| Crystal System | The basic geometric shape of the crystal's unit cell (e.g., Monoclinic, Orthorhombic). |

| Space Group | Describes the symmetry elements within the unit cell. |

| Unit Cell Dimensions | The lengths of the unit cell edges (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths (Å) | The precise distances between bonded atoms (e.g., C-C, C-N). azolifesciences.com |

| Bond Angles (°) ** | The angles formed by three connected atoms. |

| Torsion Angles (°) ** | The dihedral angles that define the molecule's conformation. |

Computational and Theoretical Chemistry Studies of 4 Cyclopentylaniline

Quantum Chemical Calculations (e.g., DFT) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like 4-cyclopentylaniline. mdpi.commontana.eduwavefun.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. mdpi.com

The electronic properties of a molecule are key determinants of its reactivity. rdd.edu.iq By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict how this compound will behave in chemical reactions. rdd.edu.iqnih.gov The HOMO-LUMO energy gap is a crucial indicator of a molecule's reactivity; a smaller gap generally suggests higher reactivity. nih.gov For instance, in related aromatic compounds, the distribution of HOMO and LUMO orbitals across the molecule dictates the sites of electrophilic and nucleophilic attack. nih.gov

Table 1: Key Electronic Properties of this compound from DFT Calculations

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility and intermolecular forces. |

| Electron Density | Distribution of electrons around the molecule. | Identifies electron-rich and electron-deficient regions. |

| Partial Charges | Charge localized on individual atoms. | Predicts sites for electrostatic interactions. |

Note: The specific values for these properties would be obtained from the output of DFT software packages.

Molecular Modeling and Simulation Approaches for Conformational Analysis

Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformations, that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For this compound, this involves studying the rotation of the cyclopentyl group relative to the aniline (B41778) ring and the puckering of the cyclopentane (B165970) ring itself. Molecular modeling and simulation techniques are essential for exploring the potential energy surface of the molecule to identify stable conformations. amherst.edugoogle.com

Molecular mechanics (MM) is a common method used for conformational analysis. amherst.edu It employs a set of classical mechanics-based force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating bonds and calculating the corresponding energy, a conformational energy profile can be generated. google.com This allows for the identification of energy minima, which correspond to the most stable conformations, and energy maxima, which represent transition states between conformations. google.com

More advanced techniques like molecular dynamics (MD) simulations can also be employed. MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational changes and their probabilities at a given temperature. pharmdbm.com These simulations can reveal the flexibility of the cyclopentyl ring and its preferred orientations.

Table 2: Common Techniques for Conformational Analysis

| Technique | Description | Information Obtained |

| Molecular Mechanics (MM) | Uses classical force fields to calculate molecular energy. amherst.edu | Low-energy conformations, rotational barriers, and steric interactions. |

| Systematic Search | Methodically rotates all rotatable bonds to find all possible conformations. pharmdbm.com | A comprehensive map of the conformational space. |

| Monte Carlo (MC) Methods | Randomly samples conformational space to find low-energy structures. | Diverse set of low-energy conformations. |

| Molecular Dynamics (MD) | Simulates the motion of atoms over time based on classical mechanics. pharmdbm.com | Dynamic behavior, conformational flexibility, and equilibrium populations of conformers. |

In Silico Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of this compound, which can be invaluable for interpreting experimental spectra or for identifying the compound. computabio.comnumberanalytics.com

Infrared (IR) Spectroscopy: Computational IR spectroscopy predicts the vibrational frequencies and intensities of a molecule. numberanalytics.com By performing a frequency calculation after a geometry optimization (often using DFT), the vibrational modes of the molecule can be determined. numberanalytics.com Each mode corresponds to a specific type of bond stretching or bending and is associated with a particular frequency of IR absorption. Comparing the predicted IR spectrum with an experimental one can help to confirm the molecular structure and assign specific peaks to vibrational modes. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR spectra involves calculating the chemical shifts and coupling constants of the nuclei in the molecule. nmrdb.orgnmrdb.orgprospre.ca Quantum mechanical calculations can provide accurate predictions of these parameters. stackexchange.comschrodinger.com For this compound, this would involve predicting the 1H and 13C chemical shifts for both the aniline and cyclopentyl moieties. These predictions are highly sensitive to the molecular geometry, making them a good tool for confirming the results of conformational analysis. schrodinger.com

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Parameter | Interpretation |

| IR | Vibrational Frequencies (cm-1) | Corresponds to N-H stretches, C-H stretches (aromatic and aliphatic), C=C ring stretches, and C-N stretch. |

| 1H NMR | Chemical Shifts (ppm) | Predicts distinct signals for aromatic protons, the amine protons, and the different protons on the cyclopentyl ring. |

| 13C NMR | Chemical Shifts (ppm) | Predicts signals for the different carbon atoms in the aromatic ring and the cyclopentyl group. |

Note: The specific values for these predictions are dependent on the level of theory and basis set used in the calculation.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. smu.educonsensus.app For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can map out the entire reaction pathway. vulcanchem.comhokudai.ac.jp

By calculating the energies of reactants, products, transition states, and any intermediates, a potential energy surface for the reaction can be constructed. academie-sciences.frrsc.org The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Identifying the structure of the transition state provides crucial information about the bond-breaking and bond-forming processes that occur during the reaction. smu.edu

Methods like the Artificial Force Induced Reaction (AFIR) can systematically search for reaction pathways, potentially uncovering novel or unexpected mechanisms. hokudai.ac.jparxiv.org Computational studies can also investigate the role of catalysts and solvents in the reaction mechanism, providing a more complete understanding of the reaction dynamics. academie-sciences.frrsc.org For example, a study on a related sulfonylation reaction detailed the reagents and the proposed mechanism. vulcanchem.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. mdpi.comnih.govwikipedia.org In the context of this compound and its derivatives, QSAR can be used to predict their reactivity in various chemical transformations. chemmethod.comnih.gov

The process of developing a QSAR model involves several steps. mdpi.com First, a set of molecules with known reactivity data (the training set) is selected. chemmethod.com Then, a variety of molecular descriptors are calculated for each molecule. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). nih.govresearchgate.net

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is developed that correlates the descriptors with the observed reactivity. mdpi.comchemmethod.com This equation can then be used to predict the reactivity of new, untested compounds based solely on their calculated descriptors. nih.gov QSAR models for reactivity can aid in the design of new molecules with desired reaction characteristics and help to prioritize synthetic targets. biorxiv.org

Table 4: Common Descriptors Used in QSAR Modeling for Reactivity

| Descriptor Type | Examples | Information Encoded |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Electron distribution and susceptibility to electrophilic/nucleophilic attack. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule, which can influence reaction rates. |

| Topological | Connectivity indices, Shape indices | Information about the branching and overall topology of the molecule. |

| Thermodynamic | Enthalpy of formation, Gibbs free energy | The energetic favorability of the molecule. |

| Quantum Chemical | Total energy, Hardness, Electrophilicity index mdpi.com | Reactivity indices derived from DFT calculations. |

Synthesis and Structure Property Relationships of 4 Cyclopentylaniline Derivatives for Chemical Design

Design Principles for Novel 4-Cyclopentylaniline Derivatives

The design of new this compound derivatives is a strategic process guided by the desire to modulate their physicochemical and biological properties. A key principle is the introduction of various functional groups at different positions of the this compound core. This includes modifications at the nitrogen atom (N-substitution), on the aromatic ring, and the incorporation of entirely new molecular frameworks.

The rationale behind these modifications often stems from established structure-activity relationships (SAR) observed in related chemical series. For instance, the introduction of specific substituents can influence a molecule's lipophilicity, electronic distribution, and steric profile. These factors, in turn, can profoundly impact how the derivative interacts with biological targets or its performance in materials science applications. The cyclopentyl group itself imparts a degree of lipophilicity and a specific three-dimensional shape that can be crucial for binding to molecular targets.

Synthetic Strategies for Diverse Derivative Classes

A variety of synthetic routes have been developed to access the different classes of this compound derivatives. These strategies are often modular, allowing for the systematic variation of substituents to build up a library of compounds for screening and optimization.

N-Substituted Derivatives (e.g., N-alkyl, N-aminoacyl, N-aminoalkyl)

Derivatives with substitutions on the nitrogen atom are a significant class of this compound analogues. The synthesis of these compounds often begins with the parent this compound.

N-aminoacyl derivatives can be prepared by acylating this compound with haloacyl chlorides, such as chloroacetyl chloride, 3-chloropropionyl chloride, or 4-chlorobutyryl chloride. 147.231.120 These reactions yield the corresponding halogenoacyl derivatives. Subsequent substitution reactions of these intermediates with amines like diethylamine (B46881) or piperidine (B6355638) lead to the formation of N-(aminoacyl) derivatives. 147.231.120

N-aminoalkyl derivatives are accessible through the reduction of the aforementioned N-(aminoacyl) derivatives. 147.231.120 A common reducing agent for this transformation is lithium aluminium hydride. 147.231.120 An alternative route to N-alkylated compounds involves the initial acylation of this compound to form an amide, such as N-(4-cyclopentylphenyl)acetamide, which is then reduced to yield the corresponding N-alkyl derivative, for example, N-ethyl-4-cyclopentylaniline. 147.231.120 This secondary amine can then undergo further reactions, such as acylation with chloroacetyl chloride, to produce intermediates that can be converted to other N-substituted derivatives. 147.231.120

A general three-step protocol has also been developed for the synthesis of N-cycloalkyl azetidines from 1,2-amino alcohols, which involves O-methylation, reduction of the ester group, and a one-pot mesylation/intracyclization. arkat-usa.org

Aromatic Ring Substituted Derivatives (e.g., nitrated, halogenated derivatives)

Modification of the aromatic ring of this compound introduces another layer of structural diversity. Standard electrophilic aromatic substitution reactions can be employed to introduce a range of functional groups.

Nitrated derivatives can be synthesized, which in turn can serve as precursors for other functionalities. For example, amidation of 2-hydroxy-4-nitrobenzoic acid with cyclopropylamine (B47189) can be a step in the synthesis of more complex derivatives. google.com

Halogenated derivatives are also of interest. For instance, bromination of thienopyrimidinone scaffolds related to this compound has been achieved using reagents like phenytrimethylammonium tribromide to introduce a bromine atom at a specific position. vulcanchem.com While direct halogenation of this compound itself is a standard transformation, the regioselectivity would be influenced by the directing effects of the amino and cyclopentyl groups.

Derivatives Incorporating Heterocyclic Scaffolds (e.g., thiazolones, pyrimidinones, purines, quinolines)

The fusion or attachment of heterocyclic rings to the this compound framework has led to the discovery of compounds with interesting biological activities.

Thiazolone derivatives have been synthesized by reacting 2-cyclopentylthiourea with appropriate 2-bromo esters. mdpi.com This method has produced a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives. mdpi.comresearchgate.netnih.gov

Pyrimidinone derivatives have also been explored. For example, 2-(cyclopentylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been synthesized, starting from the corresponding amines which are treated with ethyl isothiocyanate, followed by methylation and oxidation, and finally substitution with cyclopentylamine (B150401). acs.orgnih.gov

Purine (B94841) and quinoline (B57606) derivatives have also been synthesized. For instance, N-6-cyclopentyladenosine derivatives have been prepared. acs.org Additionally, 4-aminoquinoline (B48711) derivatives with N-cyanoalkyl, N-aminoalkyl, and N-guanidinoalkyl substituents have been synthesized and evaluated for their biological potential. medchemexpress.com

Metal Complexes and Coordination Compounds (e.g., platinum(IV) complexes, rare-earth alkyl complexes, α-diimine nickel and palladium species)

The nitrogen atom of this compound and its derivatives can act as a ligand to coordinate with various metal centers, leading to the formation of metal complexes with unique geometries and properties.

Platinum(IV) complexes have been synthesized using this compound derivatives as ligands. nih.govacs.org For example, platinum(IV) complexes with the general formula cis,cis,trans-[Pt(NH₃)₂Cl₂(O₂CNHR)₂] have been reported, where R includes a cyclopentyl group. acs.org These are synthesized by reacting organic isocyanates with a platinum(IV) dihydroxido complex. acs.org Another example is a carboplatin (B1684641) prodrug that incorporates a (4-cyclopentylamino)-4-oxobutanoato ligand. nih.gov

Rare-earth alkyl complexes have been prepared using N-containing ligands derived from structures that can include cyclopentylamino moieties. For instance, treatment of (R)-(+)-2,2'-bis(cyclopentylamino)-1,1'-binaphthyl with tris(alkyl) derivatives of rare-earth elements like yttrium and ytterbium has led to the formation of alkyl complexes. ineosopen.orgineosopen.org

α-Diimine nickel and palladium species are another important class of metal complexes. rsc.orgmdpi.comtdl.orgnih.govresearchgate.net The synthesis of the α-diimine ligands can involve the reaction of a substituted aniline (B41778), such as 2,4,6-cyclopentylaniline, with a dione (B5365651) like diacetyl in the presence of an acid catalyst. rsc.org The resulting α-diimine ligand is then reacted with a suitable metal precursor, such as (DME)NiBr₂ for nickel complexes or Pd(COD)MeCl for palladium complexes, to afford the final coordination compound. rsc.org

Advanced Structure-Property Relationship (SPR) Studies in Derivative Series

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the chemical structure of compounds with their physical properties or biological activities. cust.edu.twopenbioinformaticsjournal.com These studies are crucial for the rational design of new this compound derivatives with improved characteristics.

In the context of this compound derivatives, SPR studies have been instrumental in understanding how different structural modifications influence their properties. For example, in a series of platinum complexes, it was found that derivatives with cyclopentylamino amide moieties exhibited high cytotoxic potential. acs.org In another study on 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, molecular docking simulations were used to understand the binding energies of the compounds with their biological target, providing insights into the structure-activity relationship. mdpi.comnih.gov

QSAR studies often involve the calculation of various molecular descriptors (e.g., physicochemical, steric, topological) and the use of statistical methods like linear regression to build a mathematical model that predicts the activity of new compounds. cust.edu.tw For example, QSAR models have been developed for substituted anilides, showing that molecular connectivity indices can be used to model their antimicrobial activity. cust.edu.tw Such approaches allow for the virtual screening of a large number of potential derivatives, prioritizing the synthesis of those with the highest predicted activity and thereby saving time and resources.

Below is an interactive table summarizing some of the synthesized this compound derivatives and their key features.

Investigation of Stereochemical Influences on Molecular Properties

The three-dimensional arrangement of atoms, or stereochemistry, in derivatives of this compound is a critical determinant of their molecular properties and biological interactions. When these molecules are designed to interact with chiral biological targets such as enzymes or receptors, the specific stereochemical configuration can dictate the efficacy and selectivity of the interaction.

The cyclopentyl moiety itself is not planar and exists in puckered conformations, typically an "envelope" or "twist" form, which can influence how the entire molecule presents itself to a binding partner. iucr.org Furthermore, the introduction of chiral centers into derivatives of this compound leads to stereoisomers (enantiomers or diastereomers) that can exhibit markedly different properties.

Research on structurally related compounds underscores the importance of stereochemistry. For instance, in certain cyclopentylamino-containing molecules, a specific configuration, such as (2S,3S), is paramount for ensuring the optimal spatial orientation required for binding to biological receptors. vulcanchem.com This stereospecificity arises because biological binding pockets are themselves chiral, and only a molecule with the correct 3D shape can achieve a complementary fit. Studies on benzamide (B126) derivatives with cyclopentylamino groups have also highlighted that specific stereochemistry, such as a (3S,4R) configuration on an oxan ring, is intentionally designed to achieve stereospecific interactions with biological targets. ontosight.ai The energetic cost for a molecule to adopt its "bioactive conformation"—the specific shape it assumes when bound to a target—is a key factor in molecular recognition, and this cost can differ significantly between stereoisomers. irbbarcelona.org

Analysis of Electronic and Steric Effects of Substituents on Chemical Behavior

The chemical behavior of this compound derivatives is governed by a combination of electronic and steric effects imparted by the cyclopentyl group and any other substituents on the aromatic ring or the aniline nitrogen. wikipedia.org These nonbonding interactions influence the molecule's shape, reactivity, and interaction with other molecules. wikipedia.org

Electronic Effects: The aniline moiety contains a powerful electron-donating amino group (-NH₂) which activates the benzene (B151609) ring towards electrophilic substitution, directing incoming groups to the ortho and para positions. The cyclopentyl group, located at the para position, is an alkyl group and thus also has a mild electron-donating effect through induction. This combined electron-donating character increases the electron density of the aromatic ring and influences the basicity of the aniline nitrogen. Introducing further substituents can fine-tune these properties.

Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CF₃, -CN) added to the ring would decrease the electron density of the ring and lower the basicity of the aniline nitrogen.

Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃) would have the opposite effect, increasing ring electron density and the basicity of the nitrogen.

These electronic modifications are critical in modulating a molecule's ability to participate in reactions or form key interactions like hydrogen bonds in a biological target. iupac.orgcyberleninka.ru

Steric Effects: Steric effects arise from the spatial bulk of substituents. wikipedia.org The cyclopentyl group at the C4 position introduces significant steric bulk. While this does not directly hinder reactions at the C1 amino group, it defines a specific volume and shape for the molecule, which is crucial for its fit within a receptor or enzyme active site. Substituents at the ortho positions (C2, C6) relative to the amino group would provide significant steric hindrance, potentially slowing reaction rates at the amine and influencing the torsional angle between the amine and the ring. wikipedia.org For example, ortho-substituted anilines can exhibit different physical properties, such as lower solubility in polar solvents compared to their para-substituted counterparts due to reduced molecular symmetry and intermolecular hydrogen bonding capability.

The interplay of these effects is demonstrated in studies of substituted cobalt(III) porphyrinates, where both electronic and steric effects of peripheral substituents were found to be important in tuning the molecule's coordinating ability, with steric factors often being decisive. cyberleninka.ru

| Substituent (R) | Electronic Effect | Relative Steric Bulk | Predicted Impact on Aniline Basicity |

| -H (this compound) | Reference | Reference | Reference |

| -NO₂ (at C2) | Strong EWG | Moderate | Significantly Decreased |

| -OCH₃ (at C2) | Strong EDG | Moderate | Increased (potentially offset by steric hindrance) |

| -Cl (at C3) | EWG (Inductive), Weak EDG (Resonance) | Small | Decreased |

| -CH₃ (on Nitrogen) | EDG (Inductive) | Small | Increased |

This table presents predicted effects based on general chemical principles. EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.

Conformational Preferences and Their Impact on Molecular Recognition

Molecular recognition, the specific interaction between two or more molecules, is fundamentally dependent on the conformational preferences of the interacting partners. bohrium.com For flexible molecules like derivatives of this compound, understanding the accessible conformations and their relative energies is crucial for designing compounds that can effectively bind to a biological target. irbbarcelona.org

The structure of this compound features several rotatable bonds: the bond connecting the cyclopentyl ring to the benzene ring and the bonds within the cyclopentyl ring itself. The cyclopentane (B165970) ring is not flat; it adopts puckered conformations (envelope and twist) to minimize torsional and angle strain. iucr.org The specific pucker of the ring influences the spatial orientation of the entire aniline moiety.

Modern understanding of molecular recognition has evolved from the simple "induced fit" model to include the concept of "conformational selection". bohrium.com This paradigm posits that a molecule in solution exists as a dynamic ensemble of different conformations. A binding partner, such as a protein receptor, does not necessarily induce a conformational change upon binding but rather selects and stabilizes a pre-existing, complementary conformation from this ensemble. bohrium.com

Structure-Activity Relationships (SAR) in the Context of Molecular Target Interactions (e.g., enzyme inhibition, receptor affinity)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the key structural features of a molecule that are responsible for its biological activity. For derivatives of this compound, SAR studies reveal how modifications to the core structure affect its ability to inhibit an enzyme or bind to a receptor.

Adenosine (B11128) Receptor Affinity: The N⁶-cyclopentyl substituent is a well-established feature in ligands for adenosine receptors (ARs). Numerous studies have shown that incorporating a cyclopentyl group at the N⁶-position of adenine (B156593) or adenosine derivatives often confers high affinity and selectivity for the A₁ and A₃ subtypes. nih.govnih.gov

Ring Size: SAR studies comparing various N⁶-cycloalkyl groups demonstrate that the cyclopentyl group often provides an optimal fit within a lipophilic pocket of the A₁ and A₃ receptors. nih.govvulcanchem.com For example, in one series of A₃ receptor antagonists, the N⁶-cyclohexyl and N⁶-cycloheptyl derivatives showed high affinity, indicating a tolerance for moderately sized cycloalkyl rings. nih.gov In another study on ENT1 inhibitors, C6-cyclopentylamino derivatives (Kᵢ = 125 ± 0.29 nM) outperformed the larger C6-cyclohexylamino analogues (Kᵢ = 400 nM), suggesting an optimal fit for the cyclopentyl group within the hydrophobic pocket. vulcanchem.com

Stereochemistry: The introduction of chiral centers can lead to stereoselective binding. In a series of 1,2,3-triazolo[4,5-d]pyrimidines, compounds with a chiral substituent on the amino group showed a stereoselective effect on A₁ receptor affinity. acs.org

Substitution: The affinity of N⁶-cyclopentyladenosine derivatives can be further modulated by substitution at other positions, such as the C2 position of the purine ring. nih.gov

| Compound Series | Target | Key Structural Feature | Observation | Finding |

| N⁶-Cycloalkyladenosines | A₁ Adenosine Receptor | N⁶-Cyclopentyl | High affinity and selectivity for A₁ receptors. nih.gov | The cyclopentyl group is a privileged substituent for A₁ AR binding. |

| 2-Phenylamino-N⁶-cycloalkyladenines | A₃ Adenosine Receptor | N⁶-Cycloheptyl (Kᵢ = 42 nM) vs. N⁶-Cyclohexyl (Kᵢ = 51 nM) | Similar high affinity for moderately sized cycloalkyl rings. nih.gov | A lipophilic pocket in the A₃ AR accommodates N⁶-cycloalkyl groups. |

| C6-Cycloalkyl Purine Derivatives | ENT1 Transporter | C6-Cyclopentylamino (Kᵢ = 125 nM) vs. C6-Cyclohexylamino (Kᵢ = 400 nM) | The cyclopentyl group resulted in higher affinity than the cyclohexyl group. vulcanchem.com | The transporter's hydrophobic pocket has an optimal size that best fits the cyclopentyl group. |

Kᵢ (inhibition constant) is a measure of affinity; a lower value indicates higher affinity.

Enzyme Inhibition: Derivatives containing a cyclopentylamino group have been identified as potent inhibitors of various enzymes.